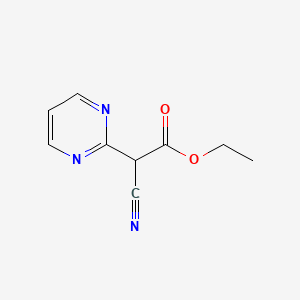
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group and an ethyl ester group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with pyrimidine derivatives under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds with potential biological activities.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, water
Major Products Formed
Carboxylic Acids: Formed through hydrolysis of the ester group
Heterocyclic Compounds: Formed through cyclization reactions
科学的研究の応用
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs with antiviral, anticancer, and anti-inflammatory properties.
Agriculture: Employed in the development of agrochemicals such as herbicides and pesticides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties for industrial applications.
作用機序
The mechanism of action of ethyl 2-cyano-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:
- Ethyl 2-cyano-2-(pyridin-2-yl)acetate
- Ethyl 2-cyano-2-(pyrimidin-4-yl)acetate
- Ethyl 2-cyano-2-(pyrimidin-5-yl)acetate
These compounds share similar structural features but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the cyano and ester groups in this compound contributes to its distinct chemical reactivity and biological activity .
特性
IUPAC Name |
ethyl 2-cyano-2-pyrimidin-2-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJSVUMDOTFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556853 |
Source


|
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65364-63-8 |
Source


|
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














